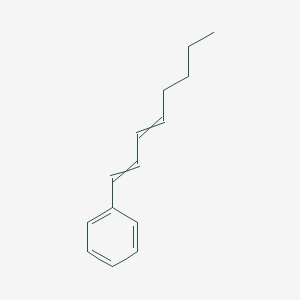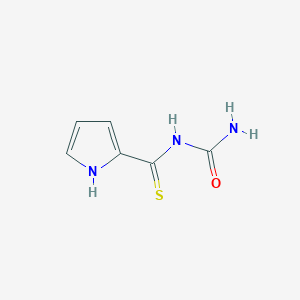![molecular formula C12H4Br2O3 B14670275 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-50-4](/img/structure/B14670275.png)
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4Br2O3 It is a derivative of naphthoquinone, where the naphthoquinone core is fused with a furan ring and substituted with bromine atoms at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the naphthoquinone core.
Cycloaddition Reactions: It can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphtho[2,3-c]furan-1,3-dione derivatives, while oxidation and reduction reactions can modify the quinone core to produce different oxidation states.
科学的研究の応用
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its anticancer, antimicrobial, and anti-inflammatory properties is ongoing.
作用機序
The mechanism by which 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the quinone core play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
4,6-Dibromothieno[3,4-c]furan-1,3-dione: Similar in structure but with a thieno ring instead of a naphtho ring.
4,5-Dihydronaphtho[1,2-c]furan-1,3-dione: Lacks the bromine substituents and has a different ring fusion pattern.
Uniqueness
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromine substitution pattern and the fusion of the naphthoquinone core with a furan ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
42715-50-4 |
|---|---|
分子式 |
C12H4Br2O3 |
分子量 |
355.97 g/mol |
IUPAC名 |
4,5-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-7-3-1-2-5-4-6-9(10(14)8(5)7)12(16)17-11(6)15/h1-4H |
InChIキー |
QXMMENJSJZXYPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=C(C(=C2C(=C1)Br)Br)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium](/img/structure/B14670196.png)
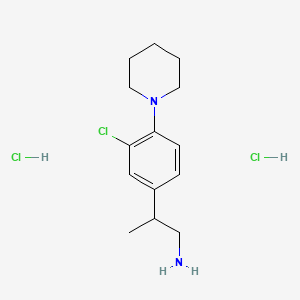
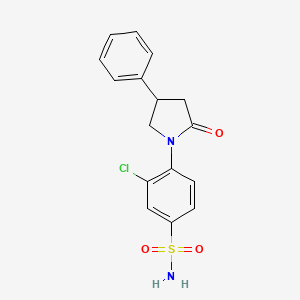

![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
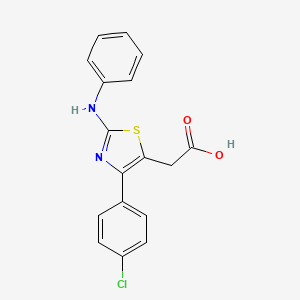
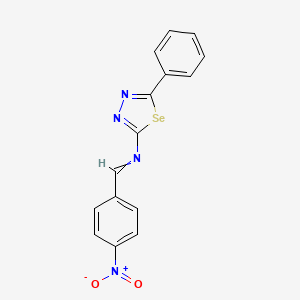
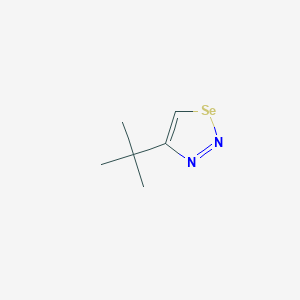
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

